molecular formula C8H8N2O4 B3284390 Methyl 2-(3-nitropyridin-4-yl)acetate CAS No. 784173-88-2

Methyl 2-(3-nitropyridin-4-yl)acetate

Cat. No.: B3284390
CAS No.: 784173-88-2
M. Wt: 196.16 g/mol
InChI Key: CQBDWWXDFBHXRE-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitropyridin-4-yl)acetate is an organic compound with the molecular formula C8H8N2O4 It is characterized by a nitro group attached to a pyridine ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitropyridin-4-yl)acetate typically involves the nitration of pyridine derivatives followed by esterification. One common method includes the reaction of 3-nitropyridine with methyl chloroacetate in the presence of a base such as potassium t-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitropyridin-4-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of an acid or base.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.

    Nucleophiles: Ammonia, amines, or other nucleophiles for substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions for ester hydrolysis.

Major Products Formed

    Reduction: 2-(3-aminopyridin-4-yl)acetate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-nitropyridin-4-yl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(3-nitropyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitropyridin-4-yl)acetate depends on its chemical structure and the specific context of its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in various biochemical pathways, potentially affecting enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-nitropyridin-4-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems

Properties

IUPAC Name

methyl 2-(3-nitropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-9-5-7(6)10(12)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBDWWXDFBHXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Nitropyridine (5.00 g, 40.3 mmol) and methyl chloroacetate (7.30 g, 67.3 mmol) were dissolved in THF (50 mL) and added drop-wise to a slurry of KOtBu (18.1 g, 161 mmol) in THF (50 mL) at 0° C. The reaction mixture was stirred at RT for 1 h, cooled to 0° C. and quenched with sat aq NH4Cl (100 mL). The THF was removed in vacuo and the reaction mixture was diluted with DCM (75 mL). The aq fraction was extracted with DCM (3×40 mL) and the combined organic fractions were washed with brine (100 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography to give the title compound as a dark brown oil (3.94 g, 50%). LCMS (ES+): 196.9 [MH]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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